molecular formula C21H24N4O2S B12129247 Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate

Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate

Cat. No.: B12129247
M. Wt: 396.5 g/mol
InChI Key: BNTUAPBWSJPKDF-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate is a complex organic compound featuring a thiophene ring substituted with a quinoxaline moiety and a piperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Attachment of the Piperidine Group: The piperidine group is introduced through nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the quinoxaline ring.

    Construction of the Thiophene Ring: The thiophene ring is formed through cyclization reactions involving sulfur-containing reagents.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The piperidine and quinoxaline moieties are known to interact with various biological targets, making this compound a valuable tool in drug discovery.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit activity against certain types of cancer, bacterial infections, or neurological disorders due to their ability to modulate specific biological pathways.

Industry

In industry, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, while the piperidine group can interact with protein receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-2-carboxylate: A similar compound with a different position of the ester group.

    4,5-Dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylic acid: The carboxylic acid analog of the compound.

    Methyl 4,5-dimethyl-2-{[3-(morpholin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate: A derivative with a morpholine group instead of piperidine.

Uniqueness

The uniqueness of Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications requiring precise molecular interactions, such as targeted drug design or advanced material synthesis.

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[(3-piperidin-1-ylquinoxalin-2-yl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H24N4O2S/c1-13-14(2)28-20(17(13)21(26)27-3)24-18-19(25-11-7-4-8-12-25)23-16-10-6-5-9-15(16)22-18/h5-6,9-10H,4,7-8,11-12H2,1-3H3,(H,22,24)

InChI Key

BNTUAPBWSJPKDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC2=NC3=CC=CC=C3N=C2N4CCCCC4)C

Origin of Product

United States

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